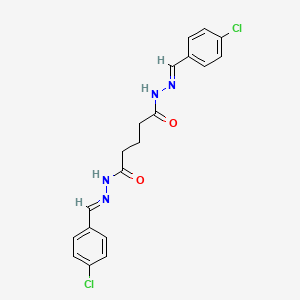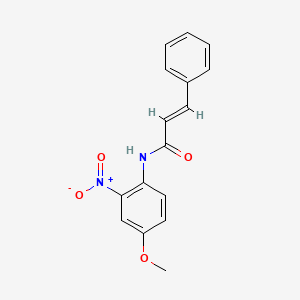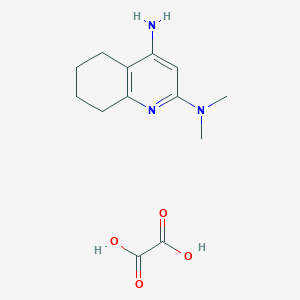![molecular formula C14H13IN2O B3860876 N-[(4-iodophenyl)(phenyl)methyl]urea](/img/structure/B3860876.png)
N-[(4-iodophenyl)(phenyl)methyl]urea
描述
N-[(4-iodophenyl)(phenyl)methyl]urea, also known as IMPY, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of urea derivatives, which are known for their diverse biological activities. IMPY has been found to exhibit promising results in scientific research, making it a subject of interest for many researchers.
作用机制
The mechanism of action of N-[(4-iodophenyl)(phenyl)methyl]urea involves its binding to beta-amyloid plaques, which are formed due to the aggregation of beta-amyloid peptides in the brain. This compound binds to these plaques with high selectivity and affinity, making it a potential imaging agent for the detection of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and is well-tolerated in animal studies. It does not exhibit any significant adverse effects on the physiological functions of the body. However, further studies are needed to determine the long-term effects of this compound on the body.
实验室实验的优点和局限性
One of the main advantages of N-[(4-iodophenyl)(phenyl)methyl]urea is its high selectivity and affinity for beta-amyloid plaques, which makes it an ideal imaging agent for the detection of Alzheimer's disease. However, the synthesis of this compound is complex and requires specialized equipment, making it difficult to produce on a large scale. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
未来方向
There are several future directions for the research on N-[(4-iodophenyl)(phenyl)methyl]urea. One potential direction is the development of new imaging agents based on the structure of this compound, which can improve the sensitivity and specificity of the detection of beta-amyloid plaques in the brain. Another direction is the exploration of the therapeutic potential of this compound, particularly in the treatment of Alzheimer's disease. Additionally, further studies are needed to determine the long-term effects of this compound on the body and its potential applications in other fields of medicine.
In conclusion, this compound is a promising compound that has been studied for its potential applications in the field of medicinal chemistry. Its high selectivity and affinity for beta-amyloid plaques make it an ideal imaging agent for the detection of Alzheimer's disease. However, further studies are needed to determine its optimal dosage and administration route, as well as its long-term effects on the body. The future directions for research on this compound include the development of new imaging agents and the exploration of its therapeutic potential in the treatment of Alzheimer's disease.
科学研究应用
N-[(4-iodophenyl)(phenyl)methyl]urea has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of diagnostic tools for Alzheimer's disease. This compound has been found to bind selectively to beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This property of this compound makes it a promising candidate for the development of imaging agents that can help in the early diagnosis of Alzheimer's disease.
属性
IUPAC Name |
[(4-iodophenyl)-phenylmethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O/c15-12-8-6-11(7-9-12)13(17-14(16)18)10-4-2-1-3-5-10/h1-9,13H,(H3,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGVWPKJEMMFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)I)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3860810.png)
![1-[4-(4-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B3860816.png)
![11-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B3860821.png)

![2-[2-(4-bromobenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3860831.png)
![ethyl 7-methyl-5-(3-nitrophenyl)-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860837.png)
![1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B3860840.png)
![3-[5-(4-methoxyphenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B3860857.png)

![(1-benzyl-1H-benzimidazol-2-yl)[4-(dimethylamino)phenyl]methanol](/img/structure/B3860869.png)
![N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide](/img/structure/B3860872.png)

![3-cyclobutyl-5-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3860888.png)
![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3860896.png)
